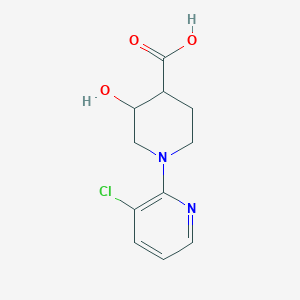
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom and a hydroxyl group, along with a piperidine carboxylic acid moiety. Its distinct chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of 1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the chlorination of a pyridine derivative to introduce the chlorine atom at the 3-position.
Piperidine Ring Formation: The piperidine ring is then constructed through a cyclization reaction, often involving the use of a suitable amine and a carboxylic acid derivative.
Final Assembly: The final step involves the coupling of the pyridine and piperidine moieties to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of 1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:
3-Chloropyridine-2-carboxylic acid: Lacks the piperidine ring and hydroxyl group, resulting in different chemical and biological properties.
2-Hydroxy-3-chloropyridine: Similar structure but without the piperidine carboxylic acid moiety, leading to different reactivity and applications.
4-Piperidinecarboxylic acid: Does not contain the pyridine ring, resulting in distinct chemical behavior and uses.
特性
CAS番号 |
850040-09-4 |
|---|---|
分子式 |
C11H13ClN2O3 |
分子量 |
256.68 g/mol |
IUPAC名 |
1-(3-chloropyridin-2-yl)-3-hydroxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-2-1-4-13-10(8)14-5-3-7(11(16)17)9(15)6-14/h1-2,4,7,9,15H,3,5-6H2,(H,16,17) |
InChIキー |
ULZFXWKIAJEOEI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(C1C(=O)O)O)C2=C(C=CC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


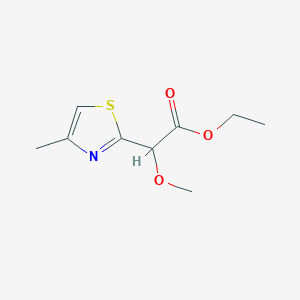
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)
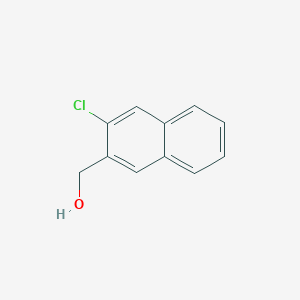

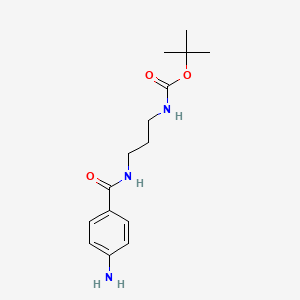

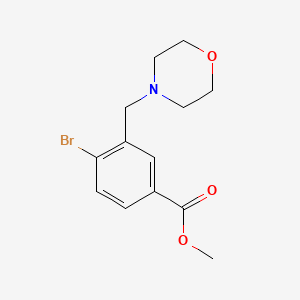
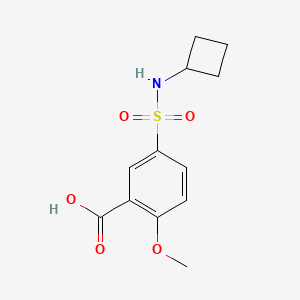
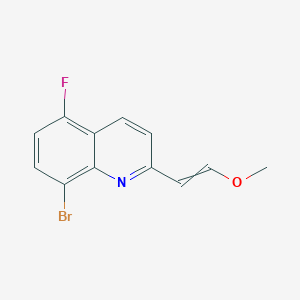
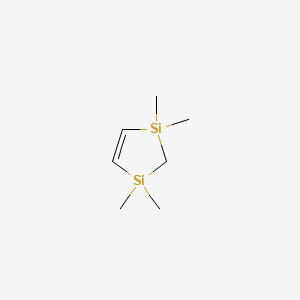
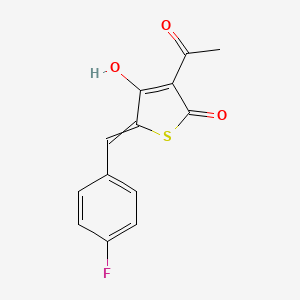
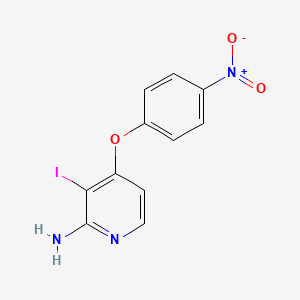
![1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)

